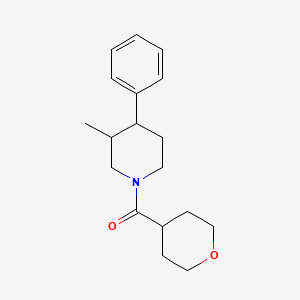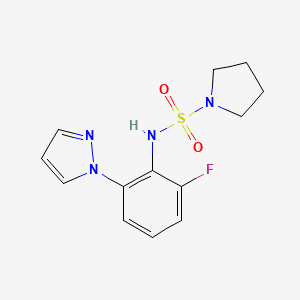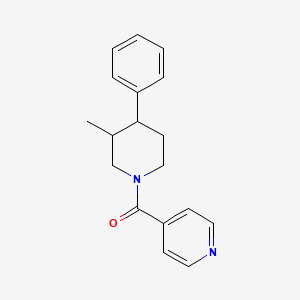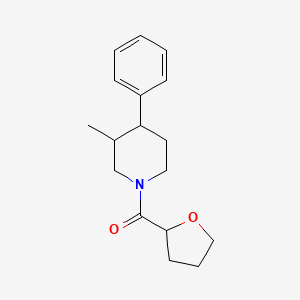
(3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone, also known as MPPOM, is a chemical compound that has been the subject of scientific research due to its potential use in the development of new drugs. MPPOM is a piperidine derivative that has a unique chemical structure, which makes it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of voltage-gated ion channels. (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters that play a key role in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone are complex and varied. (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has been shown to have analgesic and anti-inflammatory effects, which are believed to be mediated by the modulation of neurotransmitter release and the inhibition of voltage-gated ion channels. (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has also been shown to have anticonvulsant effects, which are believed to be mediated by the inhibition of voltage-gated sodium channels. In addition, (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has been shown to have potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone in lab experiments include its unique chemical structure, which makes it a promising candidate for the development of new drugs. (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has also been shown to have a wide range of pharmacological activities, which makes it a versatile tool for studying the mechanisms of action of various drugs. The limitations of using (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone in lab experiments include its complex synthesis method, which requires specialized equipment and expertise. In addition, the mechanism of action of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone is not fully understood, which makes it difficult to interpret the results of lab experiments.
Zukünftige Richtungen
There are many potential future directions for the research on (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone. One possible direction is the development of new drugs that are based on the chemical structure of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone. Another possible direction is the study of the mechanisms of action of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone, which could lead to the development of new treatments for various diseases. Finally, the study of the biochemical and physiological effects of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone could provide valuable insights into the workings of the nervous system and the development of new drugs.
Synthesemethoden
The synthesis of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone involves the reaction of 3-methyl-4-phenylpiperidin-4-ol with 4-bromobutanal in the presence of a base. The resulting product is then treated with an acid to yield (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone. The synthesis of (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
(3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has been the subject of extensive scientific research due to its potential use in the development of new drugs. (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has been found to have a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. (3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone has also been shown to have potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(3-methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-14-13-19(18(20)16-8-11-21-12-9-16)10-7-17(14)15-5-3-2-4-6-15/h2-6,14,16-17H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGDZRXRIBIAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C2=CC=CC=C2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-phenylpiperidin-1-yl)-(oxan-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(furan-3-yl)methanone](/img/structure/B7592268.png)
![Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592280.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592285.png)
![(5-Chloro-2-propan-2-ylpyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592290.png)
![1-[3-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7592291.png)
![N-[[4-(3-methoxyphenyl)phenyl]methyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7592296.png)
![5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one](/img/structure/B7592305.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592313.png)

![N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592327.png)


![5-bromo-2-methyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide](/img/structure/B7592363.png)